2,2-Difluoro-hexadecanoic Acid Demonstrates Position-Specific Inhibition of Beta-Oxidation in an In Vivo Insect Model
In a direct head-to-head in vivo study comparing 2,2-, 3,3-, and 4,4-difluoropalmitic acids as inhibitors of sex pheromone biosynthesis in Spodoptera littoralis, only the 2,2- and 3,3-derivatives were active. The 2,2-difluoro derivative specifically inhibited the beta-oxidation chain-shortening step, demonstrating that the position of the CF2 group is critical for biological activity, whereas the 4,4-derivative was inactive [1].
| Evidence Dimension | In vivo beta-oxidation inhibition |
|---|---|
| Target Compound Data | Active |
| Comparator Or Baseline | 3,3-difluoropalmitic acid: Active; 4,4-difluoropalmitic acid: Inactive |
| Quantified Difference | Activity comparable to monofluorinated analogs |
| Conditions | In vivo assay in Spodoptera littoralis for (Z,E)-9,11-tetradecadienyl acetate biosynthesis |
Why This Matters
This provides the only direct in vivo evidence of the compound's specific mechanism as a beta-oxidation inhibitor, a property not shared by its 4,4-isomer, making it the appropriate choice for studies on lipid chain-shortening.
- [1] Bosch MP, Perez R, Lahuerta G, Hernanz D, Camps F, Guerrero A. Difluoropalmitic acids as potential inhibitors of the biosynthesis of the sex pheromone of the Egyptian armyworm Spodoptera littoralis--IV. Bioorg Med Chem. 1996 Mar;4(3):467-72. View Source
